

In-depth Technical Guide to ^1H and ^{13}C NMR Data of 6-Nitroquinoline

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Compound of Interest

Compound Name: 6-Nitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **6-nitroquinoline**. It includes tabulated chemical shifts and coupling constants, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

^1H and ^{13}C NMR Spectral Data

The structural elucidation of **6-nitroquinoline** is critically supported by ^1H and ^{13}C NMR spectroscopy. The following tables summarize the key quantitative data derived from these analyses.

^1H NMR Data

The ^1H NMR spectrum of **6-nitroquinoline** exhibits distinct signals corresponding to the six protons on the quinoline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.95	dd	4.2, 1.7
H-3	7.55	dd	8.3, 4.2
H-4	9.13	dd	8.3, 1.7
H-5	8.28	d	9.2
H-7	8.45	dd	9.2, 2.5
H-8	8.61	d	2.5

Note: The assignments are based on standard quinoline numbering.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **6-nitroquinoline** displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm.

Carbon	Chemical Shift (δ , ppm)
C-2	152.3
C-3	122.9
C-4	136.5
C-4a	129.1
C-5	124.7
C-6	145.2
C-7	128.4
C-8	130.6
C-8a	148.9

Note: The assignments are based on standard quinoline numbering.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a general framework for the NMR analysis of **6-nitroquinoline**.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **6-nitroquinoline** for ^1H NMR analysis or 20-50 mg for ^{13}C NMR analysis into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which **6-nitroquinoline** is fully soluble. Chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) are commonly used. The choice of solvent can slightly affect chemical shifts.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to prevent line broadening in the NMR spectrum.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific spectrometer used.

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Temperature: 295 K.

For ^1H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

For ^{13}C NMR:

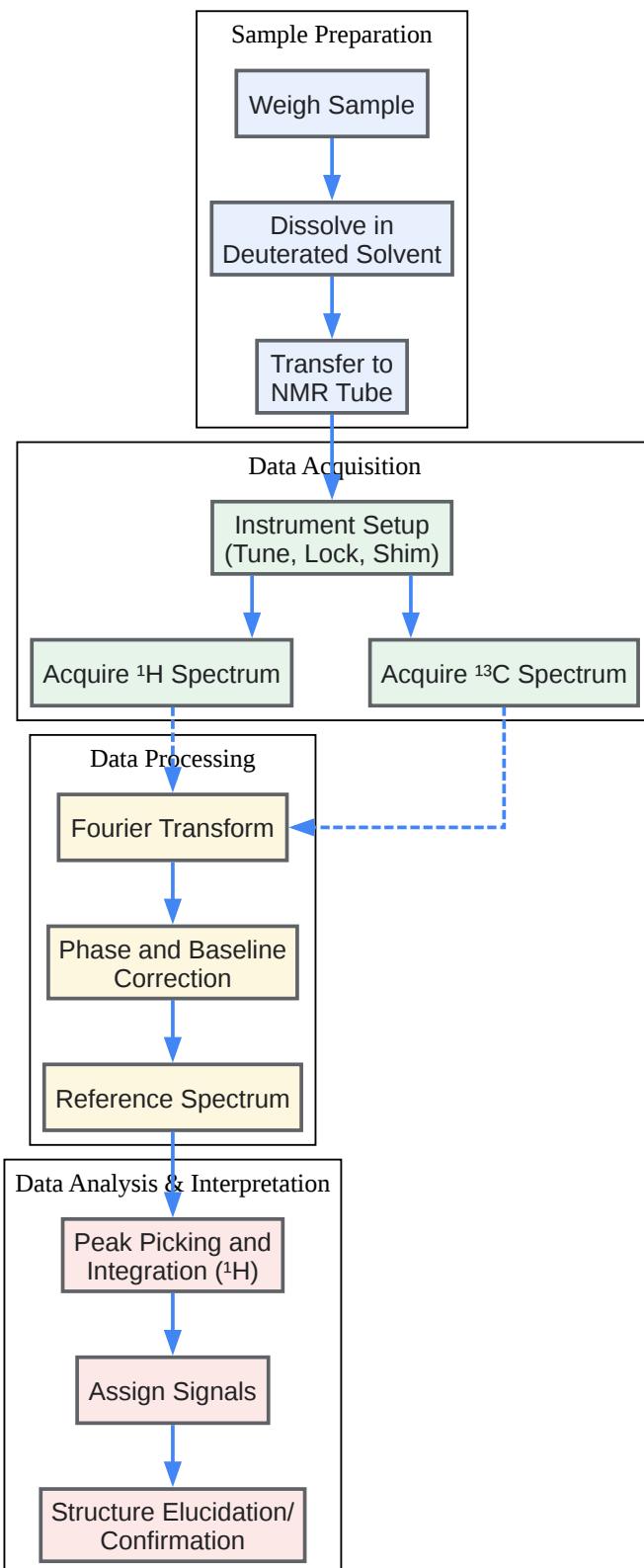
- Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
- Spectral Width: 0-160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of the ^{13}C isotope.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Peak Picking and Integration: Identify all significant peaks and, for ^1H NMR, integrate their areas to determine the relative proton ratios.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for conducting an NMR analysis of **6-nitroquinoline**, from initial sample handling to final data interpretation.

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Caption: Workflow for NMR analysis of **6-nitroquinoline**.

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